molecular formula C19H14N2O5S B11058625 4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one

4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11058625
M. Wt: 382.4 g/mol
InChI Key: YKQQLOYQXCHMOU-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylcarboxaldehyde.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with a haloketone under basic conditions.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through the condensation of an appropriate amine with a diketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methoxy group.

    4-(2-Furylcarbonyl)-3-hydroxy-5-(2-chlorophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(2-Furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one contributes to its unique chemical properties, such as increased solubility and potential biological activity. This makes it distinct from other similar compounds and may enhance its applications in various fields.

Properties

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H14N2O5S/c1-25-12-6-3-2-5-11(12)15-14(16(22)13-7-4-9-26-13)17(23)18(24)21(15)19-20-8-10-27-19/h2-10,15,23H,1H3

InChI Key

YKQQLOYQXCHMOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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